molecular formula C21H26O3 B14489150 2-(Diphenylmethoxy)ethyl hexanoate CAS No. 64277-08-3

2-(Diphenylmethoxy)ethyl hexanoate

Cat. No.: B14489150
CAS No.: 64277-08-3
M. Wt: 326.4 g/mol
InChI Key: PKPIWHPAAFVCQT-UHFFFAOYSA-N
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Description

2-(Diphenylmethoxy)ethyl hexanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylmethoxy)ethyl hexanoate can be achieved through the esterification reaction between diphenylmethanol and hexanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . The reaction conditions usually include heating the reactants under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethoxy)ethyl hexanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Diphenylmethanol and hexanoic acid.

    Reduction: Diphenylmethanol and hexanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Diphenylmethoxy)ethyl hexanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release diphenylmethanol, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diphenylmethoxy)ethyl hexanoate is unique due to its diphenylmethoxy group, which imparts distinct chemical and physical properties compared to simpler esters. This uniqueness makes it valuable for specific applications where its particular characteristics are desired.

Properties

CAS No.

64277-08-3

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-benzhydryloxyethyl hexanoate

InChI

InChI=1S/C21H26O3/c1-2-3-6-15-20(22)23-16-17-24-21(18-11-7-4-8-12-18)19-13-9-5-10-14-19/h4-5,7-14,21H,2-3,6,15-17H2,1H3

InChI Key

PKPIWHPAAFVCQT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCOC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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